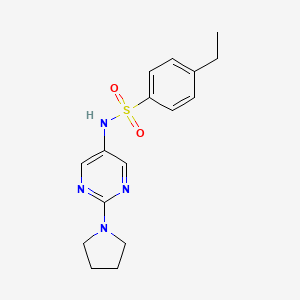
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil . The benzenesulfonamide moiety is a common feature in many drugs and has a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, along with the benzenesulfonamide moiety. The ethyl group attached to the pyrrolidine ring would add some lipophilicity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the pyrrolidine and pyrimidine rings, as well as the sulfonamide group. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the pyrimidine ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the potentially basic pyrrolidine nitrogen could confer water solubility, while the ethyl group and the aromatic rings could confer some degree of lipophilicity .科学的研究の応用
Antibacterial Agents
The pyrrolidine ring is a common feature in many biologically active compounds, including those with antibacterial properties. The presence of a pyrrolidine ring in the structure of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can contribute to its potential as an antibacterial agent. Studies have shown that variations in the N’-substituents can influence antibacterial activity, suggesting that this compound could be optimized for enhanced efficacy against bacterial strains .
Antiviral Research
Compounds with pyrimidine rings have been investigated for their antiviral properties. The pyrimidine component of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide could be explored for its potential to inhibit viral replication or interfere with virus-cell binding. This application is particularly relevant in the search for new treatments against emerging viral infections .
Cancer Therapeutics
The structural complexity of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide allows for interactions with various biological targets, which could include those relevant to cancer. Pyrrolidine derivatives have been studied for their effects on cell cycle and tumor growth, indicating that this compound may have applications in cancer research and therapy .
Enzyme Inhibition
Enzyme inhibitors are crucial in the treatment of various diseases. The pyrimidine and pyrrolidine components of the compound can be designed to target specific enzymes, potentially leading to the development of new drugs. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have shown activity as inhibitors of enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Neurological Disorders
The pyrrolidine ring is known for its contribution to the stereochemistry of molecules, which can affect the binding to enantioselective proteins in the brain. Therefore, 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide could be investigated for its potential applications in treating neurological disorders, such as Alzheimer’s disease or Parkinson’s disease .
Drug Design and Development
The compound’s ability to efficiently explore pharmacophore space due to its sp3-hybridization makes it a valuable scaffold in drug design. Medicinal chemists can utilize the compound’s structure to create novel drugs with varied biological profiles, targeting a wide range of diseases .
作用機序
Safety and Hazards
将来の方向性
Future research could involve further exploration of the biological activity of this compound, potentially through the synthesis of analogs with different substituents on the pyrrolidine, pyrimidine, or benzenesulfonamide moieties . This could help to optimize its activity and selectivity for its biological target.
特性
IUPAC Name |
4-ethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-13-5-7-15(8-6-13)23(21,22)19-14-11-17-16(18-12-14)20-9-3-4-10-20/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPDAMGCAAYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)

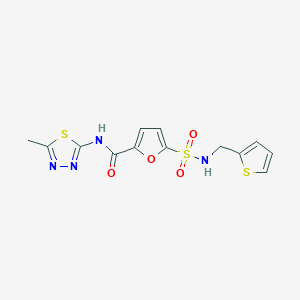
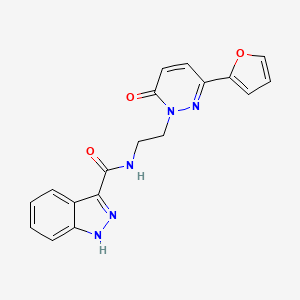
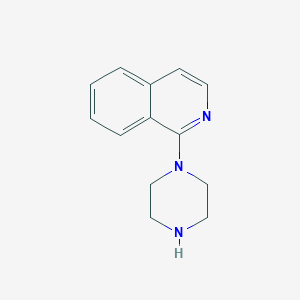

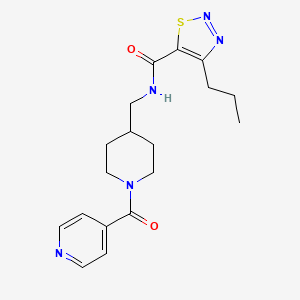
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)
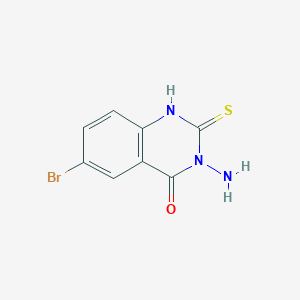
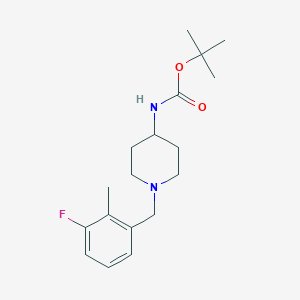
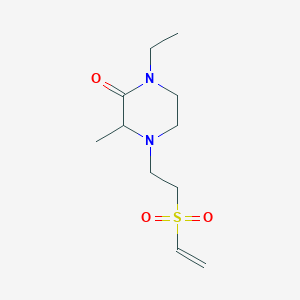
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)